Bienvenue dans la boutique en ligne BenchChem!

1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole

Medicinal chemistry Computational chemistry Structure–activity relationship (SAR)

1-Methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole (CAS 1245772-30-8) is a disubstituted pyrazole featuring an N1-methyl group and a 2-nitrophenoxymethyl substituent at the C5 position. Its molecular formula is C₁₁H₁₁N₃O₃ with a molecular weight of 233.22 g mol⁻¹.

Molecular Formula C11H11N3O3
Molecular Weight 233.227
CAS No. 1245772-30-8
Cat. No. B2800484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole
CAS1245772-30-8
Molecular FormulaC11H11N3O3
Molecular Weight233.227
Structural Identifiers
SMILESCN1C(=CC=N1)COC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C11H11N3O3/c1-13-9(6-7-12-13)8-17-11-5-3-2-4-10(11)14(15)16/h2-7H,8H2,1H3
InChIKeyMHEUGOJSSIBLKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole (CAS 1245772-30-8): Heterocyclic Building Block Baseline Profile


1-Methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole (CAS 1245772-30-8) is a disubstituted pyrazole featuring an N1-methyl group and a 2-nitrophenoxymethyl substituent at the C5 position [1]. Its molecular formula is C₁₁H₁₁N₃O₃ with a molecular weight of 233.22 g mol⁻¹ [1]. Computed physicochemical properties include an XLogP3 of 1.6, a topological polar surface area (TPSA) of 72.9 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is commercially available at purities typically ≥95% (e.g., 98% from Leyan, Cat. No. 1628059) . Its ortho-nitro substitution pattern differentiates it from the para-nitro isomer (CAS 1245772-29-5) and its N1-methyl group distinguishes it from the N1-ethyl homolog (CAS 1245822-80-3), both of which are also commercially listed [1].

Why 1-Methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole (CAS 1245772-30-8) Cannot Be Casually Replaced by Positional Isomers or Homologs


In heterocyclic chemistry, the position of the nitro group on the phenoxy ring and the nature of the N1-alkyl substituent directly govern electronic distribution, dipole moment, steric accessibility, and hydrogen-bonding capacity—parameters that critically influence both reactivity in further derivatization and binding to biological targets [1]. The ortho-nitro arrangement in CAS 1245772-30-8 presents a different electrostatic potential surface and a distinct intramolecular hydrogen-bonding capability (nitro oxygen to pyrazole C–H) compared to the para-nitro isomer (CAS 1245772-29-5) [1]. Similarly, the N1-methyl group provides lower lipophilicity and reduced steric bulk relative to the N1-ethyl analog (CAS 1245822-80-3), affecting solubility, membrane permeability, and downstream pharmacokinetic profiles in a manner that cannot be compensated by simple molar equivalence [1]. Consequently, substituting any of these closely related analogs without experimental validation risks altering synthetic outcomes or biological results.

Quantitative Differentiation Evidence for 1-Methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole (CAS 1245772-30-8) Versus Its Closest Structural Analogs


Ortho-Nitro vs. Para-Nitro Isomer: Distinct Electrostatic and Hydrogen-Bonding Profiles

The ortho-nitro group in CAS 1245772-30-8 generates a substantially different molecular electrostatic potential (MEP) surface compared to the para-nitro isomer (CAS 1245772-29-5). In the ortho configuration, the nitro group is positioned to engage in intramolecular C–H···O interactions with the pyrazole ring, reducing the overall solvent-accessible surface area of the nitro oxygens [1]. This alters the compound's hydrogen-bond acceptor (HBA) availability profile: while both isomers share an identical HBA count of 4, the spatial orientation of the nitro group in the ortho isomer renders one acceptor less accessible to external hydrogen-bond donors [1]. The para isomer lacks this intramolecular constraint, making all four HBA sites equally available [1]. For researchers performing structure-based design, this difference can translate into altered binding modes and off-target liabilities that cannot be captured by 2D similarity metrics alone [1].

Medicinal chemistry Computational chemistry Structure–activity relationship (SAR)

N1-Methyl vs. N1-Ethyl Substitution: Lipophilicity and Steric Differentiation

The N1-methyl group in CAS 1245772-30-8 confers an XLogP3 of 1.6, whereas the N1-ethyl homolog (CAS 1245822-80-3) is expected to exhibit an XLogP3 of approximately 2.1–2.2 (estimated by the increment of +0.5 per methylene unit in an aliphatic chain) [1]. This ΔlogP ≈ 0.5–0.6 difference indicates that the methyl derivative is measurably more hydrophilic. Additionally, the smaller methyl group imposes less steric hindrance around the pyrazole N1–C5 vector, which can be critical when the compound is used as a fragment for further elaboration at the 3- or 4-position of the pyrazole ring [1]. No commercial vendor reports a purity exceeding 95% for the ethyl analog (the highest listed is 95% from AKSci), whereas the methyl derivative is readily available at 98% purity (Leyan) , directly impacting procurement decisions for assays requiring high chemical integrity.

Drug discovery ADME Fragment-based screening

Regioisomeric Differentiation: 1,5-Disubstituted vs. 1,3-Dimethyl-4-substituted Pyrazole Scaffolds

CAS 1245772-30-8 is a 1,5-disubstituted pyrazole, whereas 1,3-dimethyl-4-((2-nitrophenoxy)methyl)-1H-pyrazole (CAS 1172569-10-6) is a 1,3,4-trisubstituted scaffold. The 1,5-substitution pattern leaves the pyrazole N2 nitrogen sterically and electronically available for metal coordination or hydrogen bonding, while the C3 and C4 positions remain open for further functionalization [1]. In contrast, the 1,3-dimethyl-4-substituted analog blocks C3 and C4, significantly altering the accessible chemical space for derivatization [1]. Computed rotatable bond counts also differ: CAS 1245772-30-8 has 3 rotatable bonds, providing conformational flexibility around the methyleneoxy linker, whereas the dimethyl analog has a different rotatable bond profile due to the altered substitution [1]. This regioisomeric distinction is critical when the pyrazole is employed as a ligand precursor or a metal-chelating fragment.

Synthetic chemistry Coordination chemistry Kinase inhibitor design

Nitro Group as a Synthetic Handle: Reducibility to Primary Amine for Downstream Diversification

The ortho-nitro group in CAS 1245772-30-8 serves as a latent primary amine, accessible via standard catalytic hydrogenation (H₂, Pd/C) or dissolving metal reduction (Fe/HCl). This enables on-demand conversion to 1-methyl-5-[(2-aminophenoxy)methyl]-1H-pyrazole, an aniline derivative suitable for amide coupling, reductive amination, or diazotization chemistry [1]. The ortho relationship between the nitro/amine and the ether oxygen in the target compound creates a unique 1,2-bifunctional arrangement that, upon reduction, yields a potential bidentate ligand or an intramolecular hydrogen-bonding motif not possible with the para isomer (which positions the amine distal to the ether linkage) [1]. This synthetic versatility provides a procurement rationale: laboratories seeking a single building block capable of divergent functionalization—nitro-arene chemistry, then amine chemistry—can achieve two distinct chemical spaces from one inventory item .

Synthetic methodology Parallel synthesis Fragment elaboration

Recommended Application Scenarios for 1-Methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole (CAS 1245772-30-8) Based on Differentiated Evidence


Fragment-Based Screening Libraries Requiring Ortho-Nitro Pharmacophores

The ortho-nitro substitution of CAS 1245772-30-8 positions it for inclusion in fragment libraries targeting enzymes with shallow, electropositive binding pockets where the partially shielded nitro group can engage in oriented charge-transfer interactions. Its low molecular weight (233.22 Da), moderate lipophilicity (XLogP3 = 1.6), and zero hydrogen-bond donor count comply with the 'Rule of Three' guidelines for fragment-based drug discovery [1]. Procurement at 98% purity ensures compatibility with biophysical screening methods (SPR, DSF, NMR) that are sensitive to impurities.

Divergent Synthesis: Two-Step Nitro → Amine Functionalization for Parallel Library Construction

CAS 1245772-30-8 serves as a single-input building block for generating two distinct compound sub-libraries: (i) nitro-arene derivatives via nucleophilic aromatic substitution or Suzuki coupling on the intact nitro scaffold, and (ii) aniline derivatives via catalytic hydrogenation followed by amide coupling, sulfonamide formation, or diazonium salt chemistry. The ortho relationship between the resulting amine and the ether oxygen uniquely enables subsequent benzoxazole or benzimidazole cyclization, a pathway unavailable to the para-nitro isomer [1].

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The 1,5-disubstituted pyrazole scaffold, with the N2 nitrogen unencumbered by substituents, is a well-established ligand in coordination chemistry. Upon reduction of the ortho-nitro group, the resulting 1,2-aminophenoxy motif can act as a bidentate N,O-chelating ligand for transition metals (e.g., Cu(II), Zn(II), Fe(III)). This differentiates it from the para isomer, where the 1,4-arrangement precludes chelation [1]. Researchers constructing metallosupramolecular architectures or MOFs can exploit this geometry-specific coordination behavior.

Medicinal Chemistry SAR Exploration Around Pyrazole-Based Nitric Oxide Synthase (NOS) Inhibitors

Pyrazole derivatives bearing nitrophenoxy substituents have been explored as nitric oxide synthase (NOS) inhibitors in the broader patent and primary literature [1]. CAS 1245772-30-8, with its ortho-nitro group and N1-methyl substitution, offers a distinct electronic and steric profile vs. the para-nitro isomer and the N1-ethyl homolog for systematic SAR studies. Its high commercial purity supports reproducible dose–response measurements in enzymatic assays.

Quote Request

Request a Quote for 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.